molecular formula C16H11N3O2S B2696444 3-(3-PYRIDYLMETHYL)-2-THIOXO-2,3-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE CAS No. 892299-98-8

3-(3-PYRIDYLMETHYL)-2-THIOXO-2,3-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B2696444
CAS No.: 892299-98-8
M. Wt: 309.34
InChI Key: XZIXKGFKSOOKAQ-UHFFFAOYSA-N
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Description

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the benzofuro[3,2-d]pyrimidine family, which has garnered significant interest due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one, can be achieved through aza-Wittig reactions. This involves the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzofuro[3,2-d]pyrimidines .

Scientific Research Applications

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts by inhibiting key enzymes and receptors involved in disease processes. For example, as a bioisostere of quinazoline derivatives, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its sulfur-containing moiety also differentiates it from other benzofuro[3,2-d]pyrimidine derivatives, potentially enhancing its pharmacological properties .

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15-14-13(11-5-1-2-6-12(11)21-14)18-16(22)19(15)9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIXKGFKSOOKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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